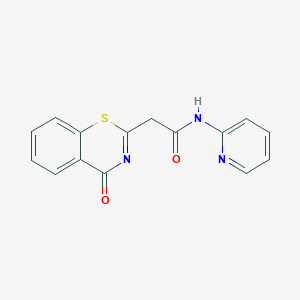

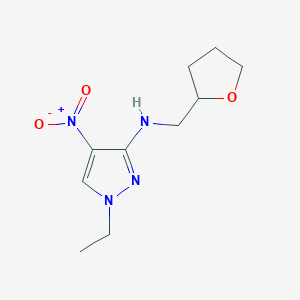

N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Übersicht

Beschreibung

“N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide” is a chemical compound that contains a benzothiazole moiety, which is a heterocyclic compound . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The compound contains a benzothiazole moiety and a furan moiety. The benzothiazole moiety is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The furan moiety is a five-membered ring containing four carbon atoms and one oxygen atom .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Compounds with similar structures, such as N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, have shown antibacterial activity . These compounds were synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . One of the compounds showed an antibacterial effect against Staphylococcus aureus .

Antimicrobial Drug Development

The development of antimicrobial drugs is a challenging problem for research scientists around the globe . The modification of the structure of existing drug molecules, such as by substituting different functional groups, could improve the antimicrobial activity .

Analgesic Activity

Isoxazole derivatives, which share a similar structure with the compound , have been found to exhibit analgesic activity .

Anticonvulsant Activity

Isoxazole derivatives have also been found to exhibit anticonvulsant activity .

Antipsychotic Activity

Isoxazole is one of the basic structural scaffolds in many pharmacologically active drugs such as zonisamide, ibotenic acid, valdecoxib, and paliperidone . These drugs have antipsychotic effects .

Anti-inflammatory and Analgesic Activities

Indole derivatives, which share a similar structure with the compound , have shown anti-inflammatory and analgesic activities .

Organic Synthesis

Materials Science

Similar compounds have been used in materials science due to their unique properties.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that benzothiazole derivatives, which this compound is a part of, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target enzymes . This inhibition can result in changes to the normal functioning of the cell, potentially leading to the desired therapeutic effect.

Biochemical Pathways

Given the known targets of benzothiazole derivatives, it can be inferred that this compound may affect pathways related to the synthesis and function of proteins, dna replication, and other cellular processes .

Result of Action

Based on the known targets of benzothiazole derivatives, it can be inferred that the compound may lead to changes in cellular processes, potentially resulting in the desired therapeutic effect .

Eigenschaften

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F2N2O2S/c13-6-4-7(14)10-9(5-6)19-12(15-10)16-11(17)8-2-1-3-18-8/h1-5H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURAOQJHNJLYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2882779.png)

![2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone](/img/structure/B2882785.png)

![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2882786.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2882791.png)

![Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate](/img/structure/B2882794.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine](/img/structure/B2882795.png)

![4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2882798.png)